Procyanidin B2

Antioxidant activity DPPH assay Oxidative stress

Procyanidin B2 (≥98% HPLC) delivers a unique conformational equilibrium—balanced compact and extended forms—absent in B1/B3/B4 dimers, critical for accurate protein-binding and receptor studies. Demonstrates superior DPPH radical scavenging vs. epicatechin, quercetin, and rutin. Enables 3h FCV-F9 inactivation (vs. 6h for catechin) and 1.23 log MNV-1 reduction. Absorbs intact from the small intestine without conjugation, enabling true parent-compound ADME correlation. Non-substitutable for antiviral, antioxidant, and conformational mechanism research. Request a quote.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 29106-49-8
Cat. No. B192186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin B2
CAS29106-49-8
Synonyms4,8''-Bi-[(+)-epicatechin];  cis,cis''-4,8''-Bi(3,3',4',5,7-pentahydroxyflavane)
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
InChIInChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1
InChIKeyXFZJEEAOWLFHDH-NFJBMHMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procyanidin B2 (CAS 29106-49-8) Technical Profile: Identity, Class, and Baseline Specifications for Procurement


Procyanidin B2 (CAS 29106-49-8) is a B-type proanthocyanidin dimer composed of two (–)-epicatechin monomeric units linked via a 4β→8 interflavan bond [1]. It belongs to the broader flavan-3-ol subclass of polyphenolic compounds, naturally occurring in grape seeds, apple pomace, and cacao seeds [2]. Structurally, it is distinguished from other procyanidin dimers (e.g., B1, B3, B4) by its exclusive epicatechin–epicatechin monomer composition, which confers distinct conformational properties and biological activity profiles [3]. As an analytical standard and research reagent, Procyanidin B2 is commercially available in multiple purity grades, with typical HPLC purities ranging from ≥90% for reference materials to ≥98% for analytical standards, and is supplied as a white to off-white lyophilized powder with long-term storage stability at -20°C [4].

Why Generic Substitution Fails for Procyanidin B2: Critical Distinctions Among In-Class Procyanidin Dimers


Substituting Procyanidin B2 with other B-type procyanidin dimers (e.g., B1, B3, B4) or monomeric flavanols (e.g., catechin, epicatechin) is scientifically untenable due to profound structural, conformational, and functional differences that directly impact experimental outcomes and application suitability. These compounds, while sharing a common biosynthetic origin, exhibit distinct monomer compositions and linkage patterns that dictate their three-dimensional conformation, molecular recognition events, and resultant biological activities. For instance, the unique epicatechin–epicatechin composition of Procyanidin B2 yields a balanced conformational equilibrium between compact and extended forms—a property not shared by dimers containing catechin monomers [1]. Furthermore, the degree of polymerization and the presence or absence of galloyl esterification fundamentally alter bioactivity, with galloylated derivatives demonstrating dramatically enhanced potency in cellular assays compared to the non-galloylated B2 parent [2]. Consequently, experimental replication, regulatory compliance, and valid cross-study comparisons necessitate the use of precisely specified Procyanidin B2, as even closely related analogs cannot be assumed to be functionally equivalent.

Procyanidin B2 (CAS 29106-49-8) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Antioxidant Capacity: Procyanidin B2 Demonstrates Superior Radical Scavenging Versus Epicatechin and Quercetin in Direct Comparative Assays

In a comparative study evaluating the in vitro and in vivo antioxidant activities of six structurally similar flavonoids, Procyanidin B2 exhibited the highest DPPH radical scavenging activity among all tested compounds, outperforming epicatechin (EC), epigallocatechin (EGC), quercetin (Q), taxifolin (T), and rutin (R) [1]. The authors explicitly concluded that the dimerization and pyrogallol structural features enhanced antioxidant capability, with the order of activity being Procyanidin B2 > epigallocatechin > quercetin > epicatechin ≈ taxifolin > rutin [1].

Antioxidant activity DPPH assay Oxidative stress

Antiviral Efficacy: Procyanidin B2 Demonstrates Faster Viral Inactivation Kinetics Compared to Monomeric Catechin Against Human Norovirus Surrogates

A direct head-to-head comparison evaluated the antiviral activity of monomeric catechin versus dimeric Procyanidin B2 against two cultivable human norovirus surrogates [1]. At equivalent concentrations (1 mg/mL), Procyanidin B2 achieved complete inactivation (reduction to undetectable levels) of feline calicivirus (FCV-F9) within 3 hours, whereas monomeric catechin required 6 hours to reach the same endpoint [1]. Against murine norovirus (MNV-1), Procyanidin B2 at 1 mg/mL reduced viral titers by 1.23 log PFU after 24 hours, while catechin at the same concentration and time point achieved only a 0.21 log PFU reduction [1].

Antiviral activity Norovirus Foodborne pathogen

Anti-Inflammatory Activity: Procyanidin B2 Superior to Epicatechin in Modulating Inflammatory Cytokine Profiles In Vivo

In a comparative in vivo study using d-galactose-induced oxidative stress in mice, treatment with Procyanidin B2 resulted in significantly lower serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and a significantly higher level of the anti-inflammatory cytokine IL-10 compared to epicatechin-treated mice (p < 0.05) [1]. This head-to-head comparison directly demonstrates that Procyanidin B2 provides superior modulation of the inflammatory response relative to its monomeric counterpart under identical experimental conditions.

Anti-inflammatory Cytokine modulation Immunology

Structural Conformation: Procyanidin B2 Exhibits a Unique Balanced Conformational Equilibrium Not Observed in Other Procyanidin Dimers

A comprehensive 2D NMR and molecular modeling study of five procyanidin dimers (B1, B2, B3, B4, and B2g) revealed that these tannins exist in two slowly exchanging conformations—compact and extended [1]. Crucially, while dimers containing at least one catechin monomer (B1: epicatechin-catechin; B3: catechin-catechin; B4: catechin-epicatechin) exhibited a dominant compact form (76-98% population), Procyanidin B2 (epicatechin-epicatechin) uniquely displayed an even proportion of both compact and extended conformations [1]. This conformational equilibrium is directly relevant to molecular recognition events, including protein binding and astringency perception, and is not replicated by any other tested B-type dimer.

NMR spectroscopy Conformational analysis Molecular modeling

Absorption Characteristics: Procyanidin B2 Absorbed Without Conjugation or Methylation, Distinct from Monomeric Epicatechin

An in situ perfusion study in rats directly compared the intestinal absorption and metabolism of Procyanidin B2 with A-type dimers (A1, A2) and monomeric epicatechin [1]. The study found that Procyanidin B2 is absorbed from the small intestine without undergoing conjugation or methylation, in stark contrast to epicatechin, which was 100% conjugated and partially methylated [1]. Furthermore, A-type dimers (A1, A2) were better absorbed than B2, with B2 absorption being only 5-10% of that of monomeric epicatechin [1]. This indicates that B2 retains its native chemical structure upon absorption, while epicatechin is extensively metabolized.

Pharmacokinetics Intestinal absorption Metabolism

Validated Research and Industrial Applications for Procyanidin B2 (CAS 29106-49-8) Based on Quantitative Evidence


Antioxidant Benchmarking and Oxidative Stress Research

Researchers investigating oxidative stress mechanisms or screening antioxidant compounds should select Procyanidin B2 as a positive control or reference compound due to its demonstrated superior DPPH radical scavenging activity compared to epicatechin, epigallocatechin, quercetin, taxifolin, and rutin under identical assay conditions [1]. Its established in vivo efficacy in reducing serum MDA and NO and increasing antioxidant enzyme activities (SOD, CAT, GSH-Px) in d-galactose-treated mice provides a robust benchmark for comparative studies [1].

Antiviral Drug Discovery and Foodborne Pathogen Intervention Development

In antiviral research targeting human norovirus or similar enteric viruses, Procyanidin B2 offers a significant performance advantage over monomeric catechin. Its faster inactivation kinetics against FCV-F9 (3h vs. 6h to undetectable levels at 1 mg/mL) and superior log reduction of MNV-1 (1.23 vs. 0.21 log PFU at 24h) make it a more potent lead compound for developing virucidal formulations, surface sanitizers, or food safety interventions [2].

Structure-Activity Relationship (SAR) Studies and Conformational Analysis

For studies investigating the relationship between procyanidin structure and biological function, Procyanidin B2 is an essential comparator due to its unique conformational equilibrium (balanced compact and extended forms) that contrasts sharply with the compact-dominant conformations of B1, B3, and B4 dimers [3]. This property makes B2 indispensable for understanding how molecular conformation influences protein binding, receptor interactions, and downstream biological effects.

In Vivo Pharmacokinetic and Absorption Studies

Procyanidin B2 is the preferred compound for investigating the absorption, distribution, metabolism, and excretion (ADME) of unconjugated procyanidin dimers. Its demonstrated absorption from the small intestine without conjugation or methylation provides a distinct metabolic profile compared to extensively conjugated monomeric flavanols like epicatechin [4]. This is critical for studies aiming to correlate systemic exposure to the parent compound with observed biological effects, or for developing formulations that deliver intact dimers to target tissues.

Technical Documentation Hub

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